

# Application Notes and Protocols for NVP-AUY922 Administration in Mouse Xenograft Models

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## Compound of Interest

Compound Name: Auy922

Cat. No.: B608687

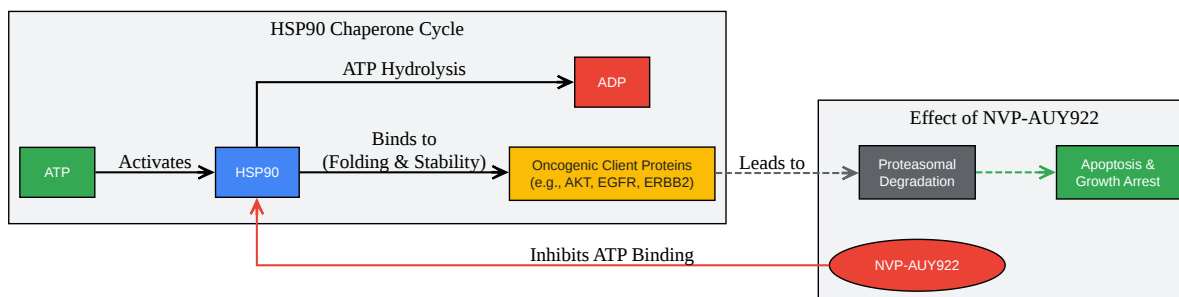
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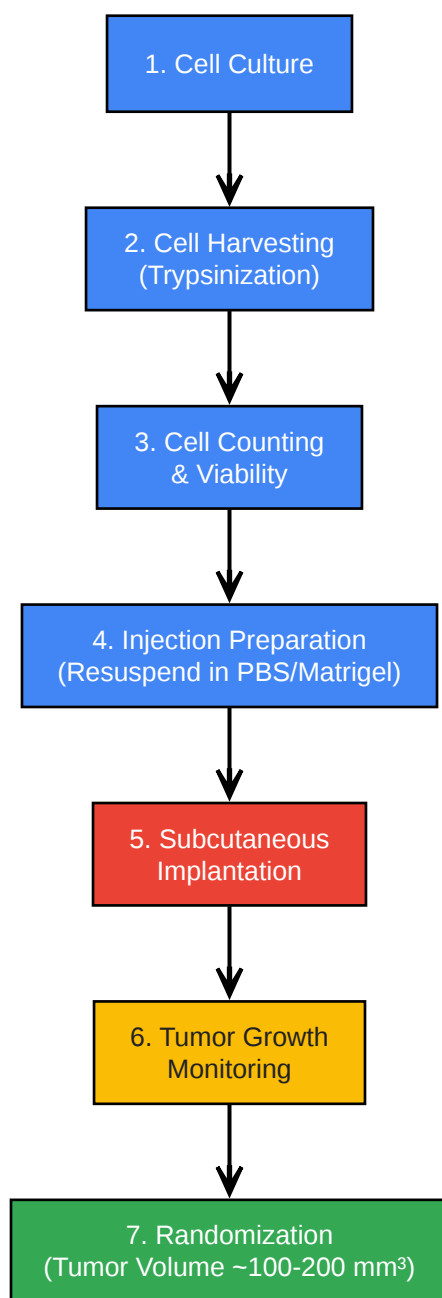
Audience: Researchers, scientists, and drug development professionals.

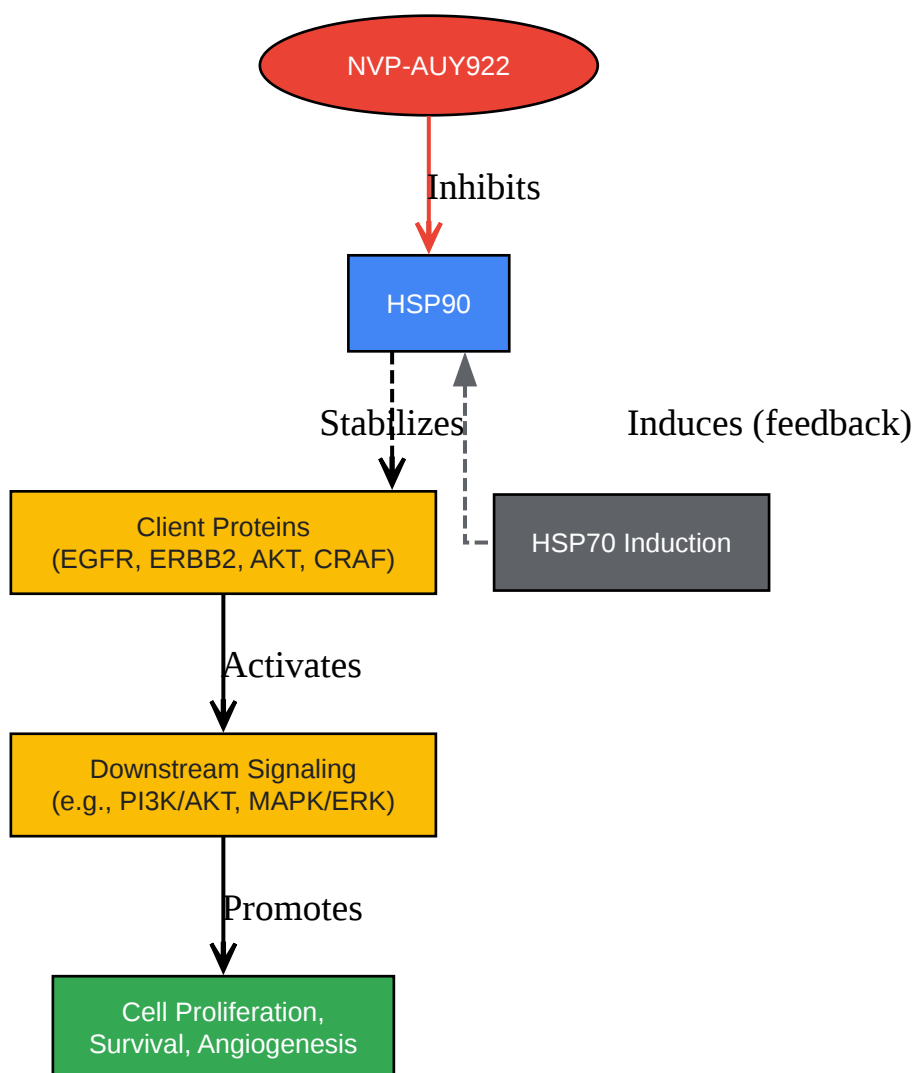
Introduction: NVP-**AUY922**, also known as Luminespib, is a potent, second-generation, non-geldanamycin, fully synthetic small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell growth, proliferation, and survival.[1][2] By inhibiting HSP90, NVP-**AUY922** leads to the proteasomal degradation of these client proteins, resulting in antitumor activity.[4] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of NVP-**AUY922** in mouse xenograft models, a critical step in the preclinical evaluation of this compound.

## Mechanism of Action

NVP-**AUY922** competitively binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function.[5] This leads to the destabilization and subsequent degradation of a wide array of oncogenic client proteins, including ERBB2 (HER2), EGFR, AKT, CRAF, and CDK4.[1][2][6][7][8] The inhibition of these pathways disrupts downstream signaling, affecting cell growth, proliferation, and survival.[9][10][11] A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins, particularly HSP70.[1][2][6][7][8]







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